molecular formula C14H13ClN2O2 B1341152 N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide CAS No. 926266-79-7

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide

Cat. No.: B1341152
CAS No.: 926266-79-7
M. Wt: 276.72 g/mol
InChI Key: HCTFBCPVURJRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the chlorobenzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl-acetamide
  • N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-yl-acetamide
  • N-(5-Amino-2-methoxyphenyl)acetamide

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-7-6-9(16)8-12(13)17-14(18)10-4-2-3-5-11(10)15/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTFBCPVURJRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.